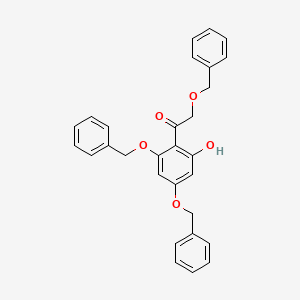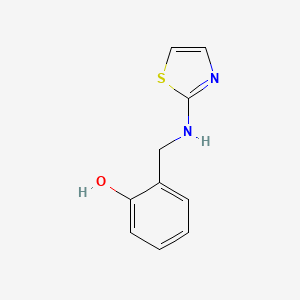![molecular formula C8H11BO4 B3097714 [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid CAS No. 1315276-35-7](/img/structure/B3097714.png)
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid
Übersicht
Beschreibung
“[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1315276-35-7 . It has a molecular weight of 181.98 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(hydroxymethyl)-5-methoxyphenylboronic acid . The InChI code is 1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3 . The InChI key is BKFKGPIRDFIJEV-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are involved in various chemical reactions such as Copper-mediated trifluoromethylation, Copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.98 . It is solid in its physical form . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid” is used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Biologically Active Molecules
This compound is involved in the synthesis of biologically active molecules . For example, it is used in the creation of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions .
HIV Protease Inhibitors
“[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid” is used in the development of HIV protease inhibitors with antiviral activity against drug-resistant viruses .
Pyrrole Derivatives
This compound is used in the synthesis of pyrrole derivatives for use as PDE4B inhibitors .
mTOR Kinase Inhibitors
Although not directly related to “[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid”, similar boronic acids like “4-(Hydroxymethyl)phenylboronic acid” are used in the synthesis of imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors .
Antiviral Activity Against Resistant Viruses
Similar to the third point, “4-(Hydroxymethyl)phenylboronic acid” is also used in the development of human immunodeficiency virus protease inhibitors with activity against resistant viruses .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups , expanding the scope of boron chemistry .
Pharmacokinetics
It’s known that boronic esters, like this compound, are generally stable , easy to purify, and often commercially available . These features suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This makes it a valuable tool in organic synthesis , contributing to the synthesis of biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. The introduction of the more stable boronic ester moiety, as in this compound, has significantly expanded the scope of boron chemistry .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-5-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFKGPIRDFIJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
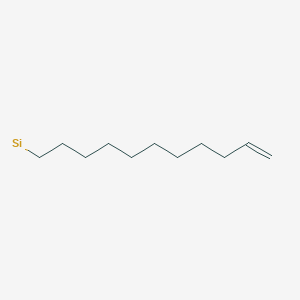
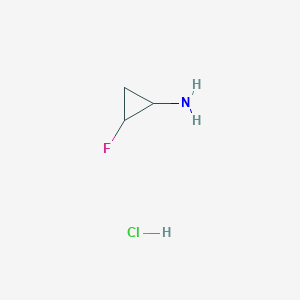

![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B3097673.png)
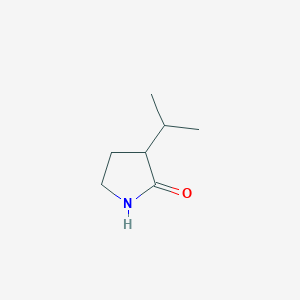
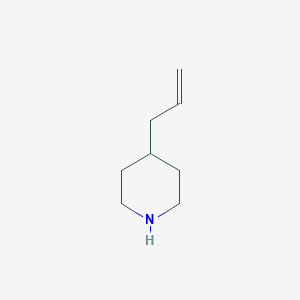
![[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid](/img/structure/B3097702.png)

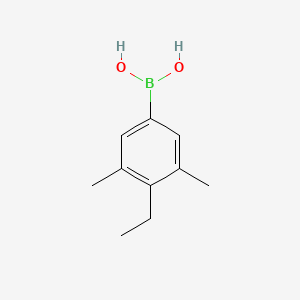
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)
